N-(1-{[4-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Overview
Description
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea}: is a complex organic compound characterized by its unique structure, which includes pyrazole and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea} typically involves the reaction of methylenebis(1H-pyrazole) with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea} exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-phenyl-: A simpler pyrazole derivative with different functional groups.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis{N’-[3-(trifluoromethyl)phenyl]urea} is unique due to its combination of pyrazole and urea moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[1-[[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6N8O2/c24-22(25,26)14-3-1-5-16(7-14)32-20(38)34-18-9-30-36(11-18)13-37-12-19(10-31-37)35-21(39)33-17-6-2-4-15(8-17)23(27,28)29/h1-12H,13H2,(H2,32,34,38)(H2,33,35,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHQPRUGEIXAPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN(N=C2)CN3C=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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